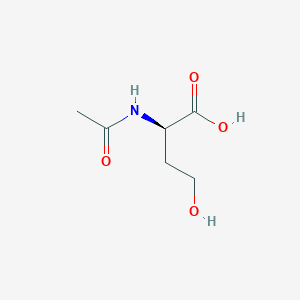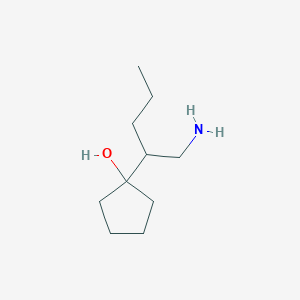
Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. It is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a methylbutanoate moiety. This compound is often studied for its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 2-methoxybenzaldehyde, undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The amine is then reacted with methyl 4-chloro-3-methylbutanoate under basic conditions to form the desired ester product.
Hydrochloride Formation: Finally, the ester product is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted aromatic rings.
科学的研究の応用
Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its biological activities, such as its effects on enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
The mechanism of action of Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity. The compound may also participate in various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Methyl 4-amino-3-(2-chlorophenyl)-3-methylbutanoate hydrochloride: Similar structure but with a chloro group instead of a methoxy group.
Methyl 4-amino-3-(2-hydroxyphenyl)-3-methylbutanoate hydrochloride: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: Methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
特性
分子式 |
C13H20ClNO3 |
|---|---|
分子量 |
273.75 g/mol |
IUPAC名 |
methyl 4-amino-3-(2-methoxyphenyl)-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-13(9-14,8-12(15)17-3)10-6-4-5-7-11(10)16-2;/h4-7H,8-9,14H2,1-3H3;1H |
InChIキー |
FBIQEJGWKORZFK-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)OC)(CN)C1=CC=CC=C1OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Azaspiro[3.5]nonan-1-one](/img/structure/B15301557.png)

![1-Iodo-3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentane](/img/structure/B15301567.png)










